Disperse orange 25

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

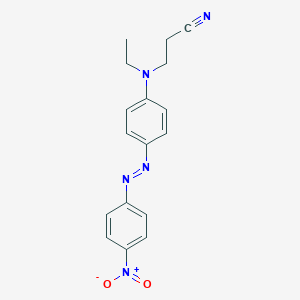

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051999 | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31482-56-1, 12223-19-7, 12223-22-2 | |

| Record name | Disperse Orange 25 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse orange 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Disperse Orange 25 molecular formula and weight

For Immediate Release

This technical data sheet provides an overview of the chemical and physical properties of C.I. Disperse Orange 25, a monoazo dye utilized in various industrial applications. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Properties

C.I. This compound is an organic compound classified as a disperse dye.[1] Its chemical structure features a single azo group.[2] The dye is recognized for its application in coloring polyester (B1180765) and its blended fabrics.[1][2]

| Identifier | Value |

| Molecular Formula | C17H17N5O2[2][3][4][5][6][7] |

| Molecular Weight | 323.35 g/mol [2][3][7][8] |

| CAS Registry Number | 31482-56-1[3][4][8][9] |

| Chemical Name | 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-propanenitrile[4] |

Physicochemical Data

The physical and chemical characteristics of C.I. This compound are summarized below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value |

| Appearance | Orange uniform powder[1][2] |

| Melting Point | 170 °C (decomposes)[1][5][8] |

| λmax | 457 nm[8] |

| Density | 1.19 g/cm³[5] |

| Boiling Point | 555.0±45.0 °C (Predicted)[5] |

| Flash Point | 289.5°C[5] |

Applications and Research Interest

Primarily used in the textile industry for dyeing, C.I. This compound has also garnered attention in other scientific fields.[2][10] It is utilized as an optical sensor and fluorescent agent in studies related to the biological treatment of wastewater.[3] Furthermore, its non-ionic, aromatic nature makes it suitable for use in p-type semiconductors and can enhance the photo-thermal properties of electrochemical devices.[1][8] The molecule's stable chemical structure and significant dipole moment have led to its investigation as a non-linear optical (NLO) material.[1][8]

Synthesis Overview

The manufacturing process for C.I. This compound involves the diazotization of 4-nitrobenzenamine, which is then coupled with N-ethyl-N-cyanoethylaniline.[1][2][4]

Logical Relationship of Synthesis

The synthesis of C.I. This compound follows a standard azo coupling reaction pathway. The key steps are outlined in the diagram below.

Caption: Synthesis pathway of C.I. This compound.

References

- 1. This compound | 31482-56-1 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I.this compound | 31482-56-1 | FD41405 | Biosynth [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. This compound - CAS No:31482-56-1 - Transfer/Digital Printing [chinainterdyes.com]

- 7. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 分散橙 25 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

- 10. Disperse Orange E-RL / this compound - Disperse Dye, Fabric Dyeing | Made-in-China.com [m.made-in-china.com]

In-Depth Technical Guide: Synthesis and Manufacturing of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25, a monoazo dye, is a commercially significant colorant primarily used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] Its molecular structure, characterized by a nitro group as an electron-withdrawing group and an N-ethyl-N-cyanoethylamino group as an electron-donating group, imparts a red-light orange hue and good dyeing properties.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthesis Pathway

The synthesis of this compound is a two-step process, a classic example of azo dye formation. The manufacturing process involves:

-

Diazotization: The process begins with the diazotization of a primary aromatic amine, 4-nitrobenzenamine (also known as p-nitroaniline). This reaction is typically carried out in an acidic medium at low temperatures to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-ethyl-N-cyanoethylaniline, an aromatic coupling component. This electrophilic aromatic substitution reaction yields the final product, this compound.[1][2]

A critical precursor for this synthesis is the coupling agent, N-ethyl-N-cyanoethylaniline, which is synthesized separately.

Experimental Protocols

Part 1: Synthesis of the Coupling Agent: N-ethyl-N-cyanoethylaniline

The synthesis of N-ethyl-N-cyanoethylaniline is achieved through the cyanoethylation of N-ethylaniline with acrylonitrile (B1666552).

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-ethylaniline and a suitable catalyst.

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture.

-

Reaction: Heat the mixture and maintain it at a specific temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture. Neutralize the catalyst and extract the product with an organic solvent.

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

Part 2: Synthesis of this compound

Step 1: Diazotization of 4-Nitrobenzenamine

Methodology:

-

Preparation of Amine Salt: Suspend 4-nitrobenzenamine in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid.

-

Cooling: Cool the suspension to a temperature between 0 and 5°C in an ice-salt bath with constant stirring.

-

Addition of Nitrite (B80452) Solution: Prepare a solution of sodium nitrite in water and cool it. Add this solution dropwise to the cold amine salt suspension, ensuring the temperature remains below 5°C.

-

Completion of Diazotization: Continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling Reaction

Methodology:

-

Preparation of Coupling Agent Solution: Dissolve N-ethyl-N-cyanoethylaniline in a suitable solvent, such as acetic acid or an aqueous acidic solution.

-

Cooling: Cool the solution of the coupling agent to 0-5°C in an ice bath.

-

Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of N-ethyl-N-cyanoethylaniline with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

-

Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the formation of this compound.

-

Isolation and Purification: Collect the precipitated dye by filtration. Wash the solid product with cold water to remove any unreacted salts and acids. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

-

Drying: Dry the purified product in a vacuum oven.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its precursor, N-ethyl-N-cyanoethylaniline. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Reactants | Catalyst/Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) | Purity (%) |

| Synthesis of N-cyanoethylaniline | Aniline, Acrylonitrile | Acetic acid, Zinc chloride | Not specified | Not specified | 94-95 | 95-96 |

| Diazotization | 4-Nitrobenzenamine | Sodium nitrite, Hydrochloric acid | 0-5 | 30 minutes | High (used in situ) | Not applicable |

| Azo Coupling | 4-Nitrobenzenediazonium chloride, N-ethyl-N-cyanoethylaniline | - | 0-5 | 1-2 hours | >90 (reported for similar azo dyes) | >98 (after purification) |

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The successful and efficient manufacturing of this dye relies on the careful control of reaction parameters, particularly temperature, during the diazotization and azo coupling steps. The purity of the final product is critical for achieving the desired color shade and fastness properties in textile applications. This guide provides a foundational understanding of the synthesis process for researchers and professionals involved in the development and manufacturing of azo dyes.

References

An In-depth Technical Guide to Disperse Orange 25

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and toxicological information for Disperse Orange 25, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a monoazo dye characterized by its non-ionic nature and low water solubility, which makes it suitable for dyeing hydrophobic fibers.[1][2]

IUPAC Name: 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[3][4]

Synonyms: C.I. This compound, 4-Nitro-4'-[N-ethyl-N-(2-cyanoethyl)-amino]azobenzene, 3-[N-Ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile[3]

Chemical Structure: The chemical structure consists of a 4-nitroaniline (B120555) group linked via an azo bridge to an N-ethyl-N-(2-cyanoethyl)aniline moiety.

Physicochemical Properties The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [3][4][5] |

| Molecular Weight | 323.35 g/mol | [3][4][5] |

| CAS Number | 31482-56-1 | [3][4] |

| EC Number | 250-654-8 | [3] |

| Appearance | Solid, Orange-red uniform powder | [5][6][7] |

| Melting Point | 155-170 °C (decomposes) | [3][6] |

| Boiling Point | 555.0 °C at 760 mmHg (Predicted) | [3][7] |

| Density | 1.19 g/cm³ | [3][7] |

| λmax | 457 nm | |

| XLogP3-AA | 3.7 | [3][4] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization of p-nitroaniline followed by an azo coupling reaction with N-ethyl-N-(2-cyanoethyl)aniline.[5][6][7]

This protocol is based on the general methodology for the synthesis of azo dyes.[2][7]

Materials:

-

p-Nitroaniline

-

N-ethyl-N-(2-cyanoethyl)aniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Ice

-

Water

-

Urea (B33335) (optional, for destroying excess nitrous acid)

Procedure:

Step 1: Diazotization of p-Nitroaniline

-

Prepare a solution of p-nitroaniline in an appropriate amount of water and concentrated acid (e.g., HCl or H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the p-nitroaniline solution. Continue vigorous stirring throughout the addition.

-

Stir the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure the completion of the diazotization reaction, forming the p-nitrobenzene diazonium salt solution.

-

(Optional) Add a small amount of urea to quench any excess nitrous acid.

Step 2: Azo Coupling Reaction

-

In a separate vessel, prepare a solution or dispersion of the coupling component, N-ethyl-N-(2-cyanoethyl)aniline.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution with continuous, vigorous stirring.

-

The coupling reaction will proceed, leading to the precipitation of the this compound dye.

-

Continue stirring the mixture for 1-2 hours while maintaining the low temperature to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Filter the precipitated dye from the reaction mixture using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the product in an oven at a suitable temperature (e.g., 60-80 °C).

-

The final product is obtained as an orange powder. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol-methanol mixture if required.[2]

Caption: Workflow for the synthesis of this compound.

Applications

This compound is primarily an industrial dye with emerging applications in materials science.

-

Textile Dyeing: Its main application is in the dyeing of hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, due to its low water solubility and ability to form stable interactions with the fiber.[1][2][5]

-

Photonics and Electronics: Due to its stable chemical structure and large dipole moment, it is explored as a non-linear optical (NLO) material.[6] It has potential use in photonic applications such as optical switches and modulators.[6]

-

Semiconductors: As a non-ionic, aromatic azo dye, it can be used in p-type semiconductors and can enhance the photo-thermal properties of electrochemical devices.[6]

Toxicological Profile

This compound is classified as a hazardous substance. The available toxicological data indicates potential for harm upon exposure.

Summary of Toxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | >2000 mg/kg | Rat | [8] |

| Acute Intraperitoneal Toxicity (LD50) | 1590 mg/kg | Rat | [8] |

| Skin Irritation | Mild Irritant | - | [8] |

| Eye Irritation | Irritant | - | [8] |

| Mutagenicity | Some azo dyes exhibit mutagenic potential (Ames test is a common screening method). | General for azo dyes | [9] |

Hazard Classifications According to the Globally Harmonized System (GHS), this compound is associated with the following hazard statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Disperse dyes are lipophilic and can be absorbed through the skin, raising health concerns, particularly regarding skin sensitization and contact dermatitis from textiles.[8]

Caption: Logical relationships of this compound hazard classifications.

References

- 1. globethesis.com [globethesis.com]

- 2. orientjchem.org [orientjchem.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | 31482-56-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sdc.org.uk [sdc.org.uk]

- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological profile of Disperse Orange 25

An In-depth Technical Guide on the Toxicological Profile of Disperse Orange 25

This technical guide provides a comprehensive overview of the toxicological profile of the azo dye, this compound. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and further investigation into the safety of this compound. Data has been compiled from a variety of sources to present a thorough understanding of its chemical properties, toxicokinetics, and potential hazards.

Chemical and Physical Properties

This compound is a monoazo disperse dye used in the textile industry for coloring synthetic fibers such as polyester.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile | [1] |

| CAS Number | 31482-56-1 | [2] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [2] |

| Molecular Weight | 323.35 g/mol | [3] |

| Appearance | Orange granules with no odor | [1] |

| Water Solubility | Sparingly soluble; approximately 30 mg/L | [1] |

| Melting Point | 170 °C (decomposes) | [4] |

Toxicological Profile

The toxicological data for this compound is limited. Much of the concern surrounding its safety stems from its classification as an azo dye, a class of compounds known for their potential to metabolize into harmful aromatic amines.

Acute Toxicity

The available data on the acute toxicity of this compound is presented in the table below. It is considered harmful if swallowed, inhaled, or in contact with the skin.[1]

| Test | Species | Route | LD50 | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg | [1] |

| Acute Intraperitoneal Toxicity | Rat | Intraperitoneal | 1590 mg/kg | [1] |

| Acute Oral Toxicity | Mouse | Oral | 7350 mg/kg | [1] |

| Acute Oral Toxicity | Mammal (species unspecified) | Oral | >10,000 mg/kg | [4] |

Irritation and Sensitization

This compound is classified as an irritant to the eyes, respiratory system, and skin.[1] Prolonged or repeated exposure may cause contact dermatitis, characterized by redness, swelling, and blistering.[1] As a disperse dye, it has a notable potential for skin sensitization, which is a significant concern for textile workers and consumers.[5]

Metabolism

Genotoxicity

Direct genotoxicity data for this compound is lacking in the public domain. However, studies on the structurally similar Disperse Orange 1 provide valuable insights into its potential genotoxic effects. Disperse Orange 1 has been shown to be mutagenic and genotoxic in several in vitro assays.

Surrogate Genotoxicity Data for Disperse Orange 1

| Assay | System | Results | Reference(s) |

| Salmonella/microsome Mutagenicity Assay (Ames Test) | S. typhimurium strains TA98 and YG1041 | Positive (induces frameshift mutations). Mutagenicity enhanced by nitroreductase and O-acetyltransferase overproducing strains. | [6] |

| Micronucleus Test | Human Lymphocytes | Positive (increased micronuclei frequency) | [7] |

| Micronucleus Test | HepG2 cells | Positive (increased micronuclei frequency) | [7] |

| Comet Assay | HepG2 cells | Positive (induced DNA damage) | [6] |

| Cell Viability Assay | HepG2 cells | Induced apoptosis after 72 hours of contact | [6] |

These findings for Disperse Orange 1 suggest that this compound may also possess genotoxic potential, likely mediated by its metabolic activation to reactive intermediates.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. However, some azo dyes are known to be carcinogenic, often due to their metabolic conversion to carcinogenic aromatic amines.[1] The National Toxicology Program (NTP) has not conducted carcinogenicity studies on this compound.[8] A related compound, C.I. Disperse Orange 11, has been classified as "reasonably anticipated to be a human carcinogen" by the NTP based on sufficient evidence from animal studies.[9] This raises concerns about the potential carcinogenicity of other disperse orange dyes, including this compound.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were identified in the publicly available literature. This represents a significant data gap in the toxicological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not available in the reviewed literature. However, based on standard toxicological practices and the information available for similar compounds, general methodologies can be outlined.

Salmonella/microsome Mutagenicity Assay (Ames Test) (based on Disperse Orange 1 studies)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). Strains with enhanced nitroreductase and O-acetyltransferase activity (e.g., YG1041) are particularly relevant for azo dyes.

-

Methodology: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that have regained the ability to grow on a histidine-deficient medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Reference: Based on the study of Disperse Orange 1.[6]

In Vitro Micronucleus Test (based on Disperse Orange 1 studies)

-

Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., HepG2).

-

Methodology: The cells are exposed to various concentrations of the test substance. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, additional nuclei formed from chromosome fragments or whole chromosomes that lag during cell division) is scored in the binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

-

Reference: Based on the study of Disperse Orange 1.[7]

Data Gaps and Future Research

The toxicological database for this compound is notably incomplete. Key areas requiring further investigation include:

-

Metabolism and Toxicokinetics: Studies to identify the specific metabolites of this compound in relevant biological systems are crucial to accurately assess its risk.

-

Genotoxicity: Direct testing of this compound in a battery of in vitro and in vivo genotoxicity assays is needed to confirm the potential suggested by surrogate data.

-

Carcinogenicity: Long-term animal bioassays are required to definitively evaluate the carcinogenic potential of this compound.

-

Reproductive and Developmental Toxicity: Studies are needed to assess the potential effects of this compound on fertility, reproduction, and embryonic/fetal development.

-

Immunotoxicity: Further investigation into the mechanisms of skin sensitization and the potential for other immunotoxic effects is warranted.

-

Toxicogenomics and Signaling Pathways: Modern toxicological methods could be employed to elucidate the molecular mechanisms and signaling pathways involved in the toxicity of this compound.

Conclusion

This compound is an azo dye with a toxicological profile that raises several health concerns. It is acutely toxic by ingestion, inhalation, and dermal contact, and is a known skin, eye, and respiratory irritant. The potential for skin sensitization is a significant occupational and consumer hazard. Based on data from structurally similar compounds and the general properties of azo dyes, there is a strong suspicion of genotoxicity, likely following metabolic activation to reactive aromatic amines. While direct evidence for carcinogenicity, reproductive, and developmental toxicity is lacking, the known hazards of other azo dyes warrant a precautionary approach. Significant data gaps exist, and further research is essential for a comprehensive risk assessment of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C.I.this compound | 31482-56-1 | FD41405 | Biosynth [biosynth.com]

- 4. This compound | 31482-56-1 [chemicalbook.com]

- 5. sdc.org.uk [sdc.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP Toxicology and Carcinogenesis Studies of C.I. Acid Orange 3 (CAS No. 6373-74-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Environmental Fate and Degradation of Disperse Orange 25

Introduction

Disperse Orange 25 (DO25) is a mono-azo dye characterized by its non-ionic nature and low water solubility.[1][2] It belongs to the largest group of synthetic colorants used extensively in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[2][3][4] The structure of DO25, like other azo dyes, features one or more azo (-N=N-) groups, which are responsible for its color.[5] While vital for industrial applications, the release of disperse dyes like DO25 into aquatic ecosystems is a significant environmental concern. Their persistence, potential for bioaccumulation, and the toxicity of both the parent compound and its degradation byproducts necessitate a thorough understanding of their environmental fate.[3][5]

This technical guide provides a comprehensive overview of the physicochemical properties, environmental partitioning, degradation pathways, and ecotoxicological effects of this compound. It also details established experimental protocols for analyzing its degradation, serving as a resource for researchers and environmental scientists.

Section 1: Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. As a non-ionic, hydrophobic compound, it exhibits low water solubility and a high affinity for organic matter and sediments.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 31482-56-1 | [6][7] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [4][6] |

| Molecular Weight | 323.35 g/mol | [4][6][7] |

| Appearance | Orange-red uniform powder | [2][4][6] |

| Melting Point | 170 °C (decomposes) | [2][6] |

| Boiling Point | 555.0 ± 45.0 °C (Predicted) | [6] |

| Vapor Pressure | 0 Pa at 20 °C | [6] |

| XLogP3 (Kow) | 3.7 | [7] |

| Water Solubility | Low (Insoluble) | [1][8] |

| pKa | 2.14 ± 0.50 (Predicted) | [6][8] |

These properties, particularly its low water solubility and high octanol-water partition coefficient (Kow), indicate a strong tendency for DO25 to adsorb to sludge, soil, and sediments rather than remaining dissolved in the water column.[1] Its low vapor pressure suggests that volatilization is not a significant environmental transport pathway.[1]

Section 2: Environmental Fate and Partitioning

Once released into the environment, the fate of this compound is governed by a combination of its physical properties and various environmental processes. Its hydrophobic and lipophilic nature drives its partitioning from water to more organic-rich phases.[1]

-

Sorption: Due to its low water solubility, DO25 readily adsorbs to suspended solids, sediments in aquatic systems, and sludge in wastewater treatment plants. This partitioning significantly reduces its concentration in the aqueous phase but leads to its accumulation in solid matrices.[1]

-

Bioaccumulation: The high lipophilicity of disperse dyes suggests a potential for bioaccumulation in aquatic organisms.[1] The dye can partition into fatty tissues, leading to the risk of biomagnification through the food chain.

-

Transport: While volatilization is negligible, transport can occur through the movement of contaminated water and the suspension and deposition of sediments to which the dye is adsorbed.

Section 3: Abiotic Degradation

Abiotic degradation processes involve the breakdown of a chemical without microbial action, primarily through chemical reactions like hydrolysis and photolysis.

-

Hydrolysis: this compound is reported to have high hydrolytic stability. Therefore, hydrolysis is not considered a significant degradation pathway in the environment.[1]

-

Photolysis: Azo dyes are generally designed to be stable against visible and UV light.[1] Consequently, direct photodegradation of the parent DO25 molecule in water is expected to be a very slow process. However, photolysis may play a more important role in the degradation of the aromatic amine metabolites that are formed during biotic degradation.[1]

Section 4: Biotic Degradation

Biodegradation is the primary mechanism for the breakdown of azo dyes in the environment. This process is typically initiated by the reductive cleavage of the azo bond, which is the most labile part of the molecule.[1][9]

Mechanism: Reductive Azo Bond Cleavage The initial and rate-limiting step in the biodegradation of azo dyes is the breaking of the azo linkage (-N=N-). This reductive cleavage is carried out by microbial enzymes, primarily azoreductases, and occurs most efficiently under anaerobic (oxygen-free) or microaerophilic (low-oxygen) conditions.[5][10][11] This reaction breaks the chromophore, resulting in the decolorization of the dye and the formation of two or more aromatic amines.[9][10]

For this compound, this cleavage is predicted to yield p-nitroaniline and 3-(N-ethyl-4-aminoanilino)propanenitrile.

Subsequent Aerobic Degradation The aromatic amines produced from the initial cleavage are generally more susceptible to further degradation. However, this subsequent breakdown, leading to complete mineralization (conversion to CO₂, H₂O, and inorganic compounds), typically occurs under aerobic conditions.[5][10] This two-step anaerobic/aerobic sequence is critical for the complete removal of azo dyes and their byproducts from the environment.[9] A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes.[11][12]

Section 5: Ecotoxicity

The environmental risk of this compound stems from both the parent molecule and its degradation products.

-

Parent Compound: this compound is classified as a hazardous substance. It is considered harmful if swallowed, inhaled, or on contact with the skin, and it is an irritant to the eyes, skin, and respiratory system.[1][6][13] In aquatic environments, the dye can reduce light penetration, inhibiting photosynthesis.[3]

-

Degradation Products: A significant concern is the toxicity of the aromatic amine metabolites. Many aromatic amines are known to be more toxic than the parent azo dyes and are often mutagenic and carcinogenic.[3][5][14] For example, metabolites like benzidine (B372746) and p-phenylenediamine (B122844) are recognized carcinogens.[11][14] Therefore, while the initial decolorization step removes the aesthetic pollution, it can generate more hazardous byproducts if not followed by complete aerobic mineralization.[10]

Section 6: Experimental Protocols for Degradation Analysis

Analyzing the degradation of this compound involves a multi-step process, from microbial culture experiments to sophisticated analytical techniques to identify breakdown products.

Protocol 6.1: Microbial Decolorization Assay

Objective: To quantify the removal of color from the medium as an indicator of azo bond cleavage.

Materials:

-

Bacterial or fungal isolate/consortium.

-

Sterile liquid growth medium (e.g., Nutrient Broth, Mineral Salt Medium).[15][16]

-

This compound stock solution.

-

Spectrophotometer, centrifuge, sterile flasks.

Procedure:

-

Prepare 100 mL of sterile growth medium in 250 mL Erlenmeyer flasks.[15][16]

-

Add this compound to a final desired concentration (e.g., 50-100 mg/L).[15] An uninoculated flask serves as an abiotic control.

-

Inoculate the flasks with a log-phase microbial culture (e.g., 5% v/v).[15]

-

Incubate the flasks under optimized conditions (e.g., 37°C, pH 7-8) under static (anaerobic/microaerophilic) or shaking (aerobic) conditions for a set period (e.g., 24-72 hours).[15][16][17]

-

At regular intervals, withdraw an aliquot (e.g., 3 mL) of the culture.[18]

-

Centrifuge the aliquot (e.g., 10,000 rpm for 10 min) to pellet the microbial cells.[19]

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.[20]

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 6.2: Analysis of Degradation Products by HPLC and GC-MS

Objective: To separate, identify, and quantify the aromatic amine metabolites formed during degradation.

Materials:

-

Supernatant from the decolorization assay.

-

Solvents for extraction (e.g., ethyl acetate).

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS).[21][22][23]

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).[19][24]

Procedure:

-

Sample Preparation: Take a larger volume of the decolorized supernatant (e.g., 50 mL) and perform a liquid-liquid extraction using an equal volume of a solvent like ethyl acetate (B1210297) to extract the organic metabolites.[25]

-

Concentration: Evaporate the organic solvent to concentrate the extracted metabolites. Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol) for analysis.

-

HPLC Analysis: Inject the prepared sample into the HPLC system. Develop a gradient elution method to separate the parent dye from its metabolites. Monitor the elution using a DAD to obtain spectra or an MS detector for mass information.[21][23][26] Compare retention times and mass spectra with authentic standards of suspected metabolites if available.[22]

-

GC-MS Analysis: For volatile or derivatized metabolites, inject the sample into the GC-MS system. The components are separated based on their boiling points and volatility, and the mass spectrometer provides mass fragmentation patterns that are used to identify the compounds by comparison with spectral libraries (e.g., NIST).[19][24]

This compound is a persistent environmental contaminant due to its stable azo structure and hydrophobic nature. Its environmental fate is characterized by strong partitioning to sediments and a potential for bioaccumulation. While abiotic degradation is minimal, the primary degradation route is through microbial action. This process involves an initial anaerobic reductive cleavage of the azo bond, leading to decolorization but also to the formation of potentially carcinogenic aromatic amines. The complete and safe removal of this dye requires a subsequent aerobic degradation step to mineralize these toxic intermediates. The analytical protocols outlined provide a framework for researchers to effectively study and monitor the biodegradation of this compound, contributing to the development of effective bioremediation strategies for textile industry effluents.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | 31482-56-1 [chemicalbook.com]

- 3. scialert.net [scialert.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C.I. This compound [chembk.com]

- 7. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of Azo Dyes: Bacterial Potential for Bioremediation | MDPI [mdpi.com]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]

- 16. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]

- 17. pubs.sciepub.com [pubs.sciepub.com]

- 18. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. icontrolpollution.com [icontrolpollution.com]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. Methyl Orange Biodegradation by Immobilized Consortium Microspheres: Experimental Design Approach, Toxicity Study and Bioaugmentation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. staff-old.najah.edu [staff-old.najah.edu]

In-Depth Technical Guide: Health and Safety Considerations for Handling Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations associated with the handling and use of Disperse Orange 25 (CAS No. 31482-56-1), a synthetic azo dye. The information presented is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, enabling the implementation of appropriate safety protocols and risk mitigation strategies. This document summarizes available toxicological data, outlines experimental methodologies for hazard assessment, and discusses the known mechanisms of toxicity.

Chemical and Physical Properties

This compound is an orange powder with the chemical formula C₁₇H₁₇N₅O₂.[1] It is characterized by its low solubility in water and is primarily used in the dyeing of synthetic fibers such as polyester.[2]

Toxicological Data

The available toxicological data for this compound indicates several potential health hazards. Quantitative data from various studies are summarized in the tables below for clear comparison.

Table 1: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg | [3] |

| LD50 | Rat | Intraperitoneal | 1590 mg/kg | [3] |

| LD50 | Mouse | Oral | 7350 mg/kg | [3] |

Table 2: Irritation and Sensitization Data

| Test | Species | Endpoint | Result | Reference |

| Skin Irritation | Not Specified | Mild Irritation | Mild | [3] |

| Eye Irritation | Not Specified | Mild Irritation | Mild | [3] |

| Skin Sensitization | Not Specified | Contact Dermatitis | Potential Sensitizer | [2] |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance.[3] Key hazards include:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1][3]

-

May cause allergic skin reaction (contact dermatitis). [2]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure.

-

Eye Protection: Wear tightly fitting safety goggles.[4]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][5]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[5]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[3] Use in a well-ventilated area.[3] Do not eat, drink, or smoke when handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Keep containers tightly sealed.[5]

Experimental Protocols for Toxicological Assessment

This section details the methodologies for key toxicological assays relevant to the assessment of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The acute oral toxicity of this compound is determined using a sequential dosing method to estimate the LD50 value while minimizing animal use.

Methodology:

-

Animal Model: Typically, female rats are used as they are generally considered more sensitive.

-

Dosing: A single animal is dosed with the test substance at a specific starting dose.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance.

Methodology:

-

Animal Model: Typically, CBA/J mice are used.

-

Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil).

-

Application: A defined volume of the test substance is applied to the dorsum of each ear of the mice for three consecutive days.

-

Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.

-

Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared, and proliferation is measured, typically by the incorporation of a radiolabelled nucleotide (e.g., ³H-methyl thymidine).

-

EC3 Value Calculation: The data are used to calculate the EC3 (Effective Concentration 3), which is the concentration of the chemical required to produce a three-fold increase in lymphocyte proliferation compared to the vehicle control. This value is a measure of the sensitizing potency of the substance.[3][6][7]

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

The NRU assay is a cell-based method to assess the cytotoxicity of a substance by measuring the uptake of the neutral red dye by viable cells.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human keratinocytes or mouse fibroblasts) is cultured in 96-well plates.[5]

-

Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

-

Neutral Red Incubation: The cells are then incubated with a medium containing neutral red, which is taken up and stored in the lysosomes of viable cells.[4]

-

Dye Extraction: The dye is extracted from the cells using a solubilization solution.

-

Absorbance Measurement: The amount of dye retained by the cells is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).[4]

-

IC50 Calculation: The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is determined.[5]

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[8]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar (B569324) plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Eye Irritation - Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)

The HET-CAM test is an alternative method to the traditional Draize rabbit eye test for assessing the eye irritation potential of a substance. It utilizes the chorioallantoic membrane of a hen's egg, which is a complete tissue with a vascular system.

Methodology:

-

Egg Incubation: Fertilized hen's eggs are incubated for 9 days.

-

Membrane Preparation: A window is cut into the eggshell to expose the chorioallantoic membrane (CAM).

-

Application: The test substance is applied directly onto the CAM.

-

Observation: The membrane is observed for 5 minutes for signs of irritation, including hemorrhage, lysis, and coagulation.[10]

-

Scoring: An irritation score is calculated based on the time of onset of these effects.

-

Classification: The substance is classified as a non-irritant, slight irritant, moderate irritant, or strong irritant based on the irritation score.[11]

Mechanism of Skin Sensitization

The primary mechanism by which many low-molecular-weight chemicals, including some disperse dyes, cause skin sensitization is through a process called haptenation.[12][13][14]

Haptenation Process:

-

Penetration: The small, lipophilic this compound molecule penetrates the stratum corneum of the skin.

-

Hapten Formation: this compound, or its reactive metabolites, acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

-

Covalent Binding: The hapten covalently binds to endogenous skin proteins, forming a hapten-protein conjugate.

-

Immune Recognition: This conjugate is recognized as foreign by Langerhans cells (antigen-presenting cells) in the epidermis.

-

T-Cell Activation: The Langerhans cells migrate to the draining lymph nodes and present the antigen to naive T-lymphocytes, leading to their activation and proliferation.

-

Sensitization: This results in the generation of memory T-cells, and the individual is now sensitized to the chemical. Subsequent exposure will elicit a more rapid and robust inflammatory response, leading to allergic contact dermatitis.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Hazards from Combustion: May emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing dust. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3]

Conclusion

This compound presents several health and safety concerns that necessitate careful handling and the implementation of robust safety protocols. It is harmful by multiple routes of exposure and is an irritant and a potential skin sensitizer. Researchers and other professionals working with this substance must be fully aware of these hazards and adhere to the recommended safety precautions to minimize risk. Further research into the specific signaling pathways affected by this compound would provide a more complete understanding of its toxicological profile.

References

- 1. 分散橙 25 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ftp.cdc.gov [ftp.cdc.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 6. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ranking of allergenic potency of rubber chemicals in a modified local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. re-place.be [re-place.be]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. The use of HET-CAM test in detecting the ocular irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. ftp.cdc.gov [ftp.cdc.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Hapten-protein binding: from theory to practical application in the in vitro prediction of skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Disperse Orange 25 mechanism of action in dyeing

An In-depth Technical Guide to the Mechanism of Action of Disperse Orange 25 in Dyeing

Introduction

This compound (C.I. 11227) is a non-ionic monoazo dye characterized by its limited solubility in water and its affinity for hydrophobic synthetic fibers, most notably polyethylene (B3416737) terephthalate (B1205515) (polyester).[1][2][3] Its small molecular size and lipophilic nature are key to its efficacy in dyeing, a process that can be understood as the solid-state dissolution of the dye into the fiber.[3] This guide provides a detailed examination of the physicochemical principles governing the dyeing of polyester (B1180765) with this compound, including the dyeing mechanism, thermodynamics, kinetics, and the experimental protocols used for its characterization.

Chemical Structure:

-

Molecular Formula: C₁₇H₁₇N₅O₂[4]

-

Molecular Weight: 323.35 g/mol [4]

-

Manufacturing: Prepared through the diazotization of 4-Nitrobenzenamine and subsequent coupling with N-ethyl-N-cyanoethylaniline.[4][7]

Core Mechanism of Dyeing

The dyeing of polyester with this compound is a multi-step process involving the transfer of dye from an aqueous dispersion to the solid polymer matrix of the fiber.[8] The overall mechanism is governed by the principle of partitioning, where the dye distributes itself between the water phase and the fiber phase.

-

Dispersion in the Dyebath: Due to its low water solubility, this compound is milled into fine particles and applied as an aqueous dispersion.[9] Surfactants and dispersing agents are crucial to maintain the stability of this dispersion, preventing the aggregation of dye particles.[1][2] These agents form micelles that can also solubilize a small fraction of the dye.[2]

-

Adsorption onto the Fiber Surface: The dyeing process begins with the transfer of individual dye molecules from the aqueous solution to the surface of the polyester fiber.[8] This is a dynamic equilibrium where, as dissolved dye is adsorbed by the fiber, more dye from the solid dispersion dissolves into the water to maintain saturation.[10]

-

Diffusion into the Fiber Matrix: This is the rate-determining step in the dyeing process.[11] The diffusion of dye molecules from the surface into the bulk of the fiber is highly dependent on temperature. For polyester, dyeing is typically carried out at high temperatures (120-130°C) under pressure.[9][12] These conditions induce swelling of the polyester fiber by increasing the segmental mobility of the amorphous polymer chains, effectively lowering the glass transition temperature (Tg).[10][13] This expansion creates transient voids, allowing the small, non-ionic this compound molecules to penetrate the fiber structure.[13]

-

Fixation within the Fiber: Once inside the amorphous regions of the polymer, the dye molecules are held in place by relatively weak intermolecular forces, primarily van der Waals forces and dipole-dipole interactions with the polyester chains.[6][13] Upon cooling, the fiber structure contracts, physically entrapping the dye molecules, which results in good colorfastness.[13]

The role of carriers can be significant in atmospheric dyeing (below 100°C). These organic chemicals act as plasticizers for the polyester, swelling the fibers and facilitating dye penetration at lower temperatures.[14][15][16] However, due to their environmental and health concerns, high-temperature dyeing is often preferred.[15]

Caption: The multi-step mechanism of dyeing polyester with this compound.

Data Presentation: Dyeing Parameters

The efficiency of dyeing with this compound is influenced by several factors. Quantitative data from various studies are summarized below.

Table 1: Thermodynamic and Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Adsorption Isotherm Model | Langmuir, Nernst | Equilibrium studies on polyester | [12][17] |

| Kinetic Model | Pseudo-second-order | Adsorption on acid-treated red mud | [17] |

| Enthalpy Change (ΔH°) | +67 kJ/mol | Adsorption on acid-treated red mud | [17] |

| Adsorption Process | Endothermic | Indicates increased adsorption with temperature | [17] |

| Activation Energy (Ea) | Varies with temperature | Calculated from diffusion coefficients | [12] |

Table 2: Optimized Dyeing Conditions

| Parameter | Optimal Value | Notes | Reference |

| Temperature (High Temp. Method) | 130°C | Standard for achieving good diffusion and fixation | [12][18] |

| Temperature (Carrier Method) | 85 - 90°C | Swelling of fiber occurs at lower temperatures | [8][14] |

| pH | 4.0 - 5.5 | Maintained using acetic acid for dye stability | [8][18] |

| Time (High Temp. Method) | ~60 minutes | For dye diffusion and leveling | [18] |

| Time (UV-Assisted Method) | 45 minutes | At 130°C, pH 10 | [19] |

| Material-to-Liquor Ratio | 1:10 to 1:75 | Varies based on equipment and desired shade | [18][20] |

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

-

Fabric Preparation: Scour a pre-weighed polyester fabric sample with a 2 g/L non-ionic surfactant solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly and air dry.[12]

-

Dye Dispersion Preparation: Accurately weigh this compound powder (e.g., 1% on weight of fabric). Make a paste with a small amount of a dispersing agent (e.g., 1 g/L). Gradually add distilled water to create a fine, stable dispersion.[8][18]

-

Dye Bath Setup: Prepare the dyebath in a high-temperature dyeing apparatus. Add the required volume of water, the dye dispersion, and acetic acid to adjust the pH to 4.5-5.0.[8]

-

Dyeing Cycle:

-

Post-Treatment (Reduction Clearing):

-

Rinse the dyed fabric.

-

Prepare a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

-

Treat the fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

-

Rinse thoroughly with hot and cold water, neutralize with dilute acetic acid if necessary, and dry.

-

Caption: A typical experimental workflow for dyeing and analysis.

Protocol 2: Spectrophotometric Analysis of Dye Uptake (Kinetics)

This protocol is used to determine the rate of dyeing.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetone (B3395972) or dimethylformamide). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Plot absorbance vs. concentration to create a calibration curve.

-

Dyeing and Sampling: Set up the dyeing process as described in Protocol 1, using a larger material-to-liquor ratio (e.g., 1:10,000) to approximate an infinite dyebath.[12] At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 2 mL) of the dyebath.

-

Measurement: After cooling, dilute the withdrawn sample with the appropriate solvent and measure its absorbance using the spectrophotometer.

-

Calculation: Use the calibration curve to determine the concentration of the dye remaining in the dyebath at each time point (C_t). The amount of dye adsorbed by the fabric (in mg/g) can be calculated using the formula:

-

Dye Uptake = [(C₀ - C_t) * V] / W

-

Where C₀ is the initial dye concentration, C_t is the concentration at time t, V is the volume of the dyebath, and W is the weight of the fabric.

-

-

Data Analysis: Plot dye uptake versus time to obtain the kinetic curve. The equilibrium dye uptake is reached when the curve plateaus.

Factors Influencing Dyeing Efficiency

The successful application of this compound is a balance of several interdependent parameters.

Caption: Key parameters influencing the efficiency of disperse dyeing.

Conclusion

The mechanism of action for this compound in dyeing polyester is a well-defined physicochemical process based on its non-ionic nature and the hydrophobic properties of the fiber. The process is governed by the principles of solid-state dissolution, where high temperature is the primary driver for overcoming the kinetic barriers of diffusion into the highly crystalline polyester structure. By carefully controlling parameters such as temperature, pH, and the use of appropriate dispersing agents, a level and fast dyeing can be achieved. The thermodynamic and kinetic models provide a quantitative framework for understanding and optimizing this commercially significant coloration process.

References

- 1. ijrar.org [ijrar.org]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Disperse dye - Wikipedia [en.wikipedia.org]

- 7. This compound | 31482-56-1 [chemicalbook.com]

- 8. textilelearner.net [textilelearner.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Carrier dyeing: pros and cons [textiletoday.com.bd]

- 11. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. textilestudycenter.com [textilestudycenter.com]

- 14. textilelearner.net [textilelearner.net]

- 15. Disperse Dye Carrier Dyeing Method - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 16. bluelakechem.com [bluelakechem.com]

- 17. researchgate.net [researchgate.net]

- 18. textilelearner.net [textilelearner.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the History, Development, and Application of Azo Dyes: The Case of Disperse Orange 25

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, with a rich history dating back to the mid-19th century. Their facile synthesis, broad color palette, and utility across numerous industries—from textiles to pharmaceuticals—underscore their enduring importance. This technical guide provides an in-depth exploration of the history and development of azo dyes, with a specific focus on Disperse Orange 25 (C.I. 11227). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a review of the toxicological considerations pertinent to this class of compounds.

Introduction: The Genesis of Synthetic Color

The history of azo dyes is a cornerstone of modern organic chemistry. The journey began in 1858 with Peter Griess's discovery of the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt. This breakthrough laid the groundwork for the synthesis of the first azo dye, Aniline Yellow, in 1861, followed by Bismarck Brown in 1863.[1][2] These early discoveries launched the synthetic dye industry, replacing traditional, often costly, natural dyes.

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for their color. The simplicity of their synthesis—a diazotization step followed by an azo coupling reaction—and the vast number of possible aromatic precursors allow for the creation of a wide spectrum of colors, including yellow, red, orange, brown, and blue.[1] Today, azo dyes account for up to 70% of all commercial dyes produced, highlighting their economic and industrial significance.[2]

This compound: A Technical Profile

This compound (C.I. 11227) is a monoazo, non-ionic disperse dye. Disperse dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765).[3][4]

Chemical and Physical Properties

This compound is a reddish-orange powder with the key properties summarized in the table below.[5][6][7][8] Its molecular structure features a nitro group (an electron-withdrawing group) and a cyanoethyl group, which influence its shade, sublimation fastness, and affinity for polyester fibers.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [3] |

| C.I. Number | 11227 | [3] |

| CAS Number | 31482-56-1 | [3][6] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [3][9] |

| Molecular Weight | 323.35 g/mol | [3] |

| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | - |

| Appearance | Red-light orange to orange uniform powder | [3][9] |

| Melting Point | 170 °C (decomposes) | [7] |

| λmax | 457 nm | [8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [4] |

Synthesis and Manufacturing

The industrial synthesis of this compound is a classic example of diazotization and azo coupling.[3][9] The process involves two main stages:

-

Diazotization: 4-Nitroaniline (B120555) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component, N-ethyl-N-cyanoethylaniline, to form the final dye molecule.

Applications

The primary application of this compound is the dyeing of polyester fibers and their blends, where it exhibits good leveling and fastness properties.[3][10] Beyond textiles, its stable chemical structure and large dipole moment make it suitable for high-technology applications, including:

-

Photonics: Use in optical switches and modulators.[9]

-

Electronics: Potential use as a p-type semiconductor.[9]

-

Printing: Utilized as a colorant in inks.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods for diazotization and azo coupling.[12][13]

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

N-ethyl-N-cyanoethylaniline

-

Ice

-

Distilled Water

-

Urea (B33335) or Sulfamic Acid (to destroy excess nitrous acid)

Procedure:

Part A: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, suspend 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of water.

-

Slowly add 25 mL of concentrated HCl while stirring. The mixture will form a slurry of 4-nitroaniline hydrochloride.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 30 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. The tip of the addition pipette should be kept below the surface of the liquid. Crucially, maintain the temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

-

Destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. The resulting pale-yellow solution is the diazonium salt, which should be used immediately.

Part B: Azo Coupling

-

In a separate 500 mL beaker, dissolve 17.4 g (0.1 mol) of N-ethyl-N-cyanoethylaniline in a minimal amount of dilute acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the stirred coupling component solution over 30-45 minutes. Maintain the temperature at 0-5 °C.

-

A reddish-orange precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the coupling reaction is complete.

Part C: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral (pH 7).

-

Dry the purified dye in a vacuum oven at 60-70 °C.

Protocol 2: Standard Methods for Fastness Testing

The performance of a dye is evaluated by its resistance to various conditions. The following are standard ISO and AATCC methods.[7][14]

| Fastness Property | Standard Method(s) | Brief Description | Rating Scale |

| Light Fastness | ISO 105-B02 / AATCC 16 | A dyed fabric specimen is exposed to a controlled artificial light source (Xenon arc lamp) alongside a set of standard blue wool references. The fastness is rated by comparing the fading of the specimen to the fading of the references. | 1 (Poor) to 8 (Excellent) |

| Washing Fastness | ISO 105-C06 / AATCC 61 | The specimen, in contact with a standard multifiber fabric, is agitated in a soap or detergent solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the multifiber fabric are assessed. | 1 (Poor) to 5 (Excellent) |

| Sublimation Fastness | ISO 105-P01 / AATCC 117 | The dyed fabric is placed between two undyed fabrics and subjected to dry heat in a heat press at a specified temperature (e.g., 180°C, 210°C) for 30 seconds. The color change of the sample and staining of the adjacent fabrics are rated. | 1 (Poor) to 5 (Excellent) |

For this compound, studies have shown that fastness properties can be improved from "fair" to "good" grades by using microwave irradiation during the dyeing process.[4]

Toxicology and Relevance to Drug Development

While many azo dyes are used safely in food and pharmaceuticals, toxicological assessment is critical. The primary concern is not typically the intact dye molecule but the aromatic amines produced upon metabolic cleavage of the azo bond.[13][15]

Metabolic Pathway: Azoreduction

Ingested azo dyes are poorly absorbed in the upper gastrointestinal tract and pass to the colon, where the anaerobic environment is conducive to reductive metabolism by the gut microbiota.[14][16] Bacteria possess enzymes called azoreductases that catalyze the cleavage of the –N=N– bond.[17] This process is a critical detoxification (or in some cases, bioactivation) pathway.

The reduction generates two or more aromatic amines from the parent dye. For this compound, the expected metabolites would be 4-nitroaniline and 3-((4-aminophenyl)(ethyl)amino)propanenitrile . The carcinogenicity of some aromatic amines, such as benzidine (B372746) (a metabolite of certain banned direct dyes), is well-documented.[15]

Protocol 3: In Vitro Azo Dye Metabolism Assay

This protocol allows for the screening of azoreductase activity in gut bacterial isolates.[6]

Objective: To determine if a specific bacterial strain can decolorize (metabolize) an azo dye.

Materials:

-

Bacterial isolate of interest

-

Appropriate anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Anaerobic chamber or jars

-